ML198 vs. ML266: A 6.25‑Fold Potency Advantage in the Same Chemical Series
Within the pyrazolopyrimidine class, ML198 (EC50 = 0.4 µM) is significantly more potent than the structurally related analog ML266 (EC50 = 2.5 µM) in the N370S GCase spleen homogenate assay [1]. Both compounds were evaluated under identical experimental conditions, allowing direct potency comparison. Additionally, ML198 exhibits >100‑fold selectivity over acid α‑glucosidase (IC50 >57 µM), whereas ML266 shows only >22‑fold selectivity [1].
| Evidence Dimension | Potency (EC50) in N370S mutant GCase tissue homogenate |
|---|---|
| Target Compound Data | 0.4 µM |
| Comparator Or Baseline | ML266: 2.5 µM |
| Quantified Difference | 6.25‑fold higher potency for ML198 |
| Conditions | N370S GCase from spleen homogenate; fluorogenic substrate assay |
Why This Matters
Higher potency enables lower working concentrations, reducing the risk of off‑target effects and compound‑related cytotoxicity in long‑term cell‑culture studies.
- [1] Marugan JJ, et al. Discovery, SAR, and Biological Evaluation of Non‑inhibitory Chaperones of Glucocerebrosidase. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010‑. NBK143537. View Source
